molecular formula C12H26 B14546996 2,3,6-Trimethylnonane CAS No. 62184-58-1

2,3,6-Trimethylnonane

Cat. No.: B14546996
CAS No.: 62184-58-1
M. Wt: 170.33 g/mol
InChI Key: AUXUELQPRQTQBE-UHFFFAOYSA-N
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Description

2,3,6-Trimethylnonane is an organic compound classified as an alkane. It is a hydrocarbon with the molecular formula C₁₂H₂₆. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a nonane backbone with three methyl groups attached at the second, third, and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylnonane typically involves the alkylation of a nonane derivative. One common method is the Friedel-Crafts alkylation, where nonane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller ones and rearrange them to form the desired product. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylnonane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.

    Substitution: Halogenation typically involves reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylnonan-1-ol, 2,3,6-trimethylnonanal, or 2,3,6-trimethylnonanoic acid.

    Substitution: Halogenated derivatives such as 2,3,6-trimethyl-1-chlorononane or 2,3,6-trimethyl-1-bromononane.

Scientific Research Applications

2,3,6-Trimethylnonane has various applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: It serves as a model compound for studying the metabolism of alkanes in microorganisms.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the formulation of lubricants and as a solvent in chemical processes.

Mechanism of Action

As an alkane, 2,3,6-Trimethylnonane is relatively inert and does not have a specific mechanism of action in biological systems. its derivatives may interact with biological molecules through hydrophobic interactions, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethylnonane
  • 2,3,4-Trimethylnonane
  • 2,2,6-Trimethylnonane

Uniqueness

2,3,6-Trimethylnonane is unique due to the specific positions of its methyl groups, which influence its physical and chemical properties. This positional isomerism can affect boiling points, melting points, and reactivity compared to its isomers.

Properties

CAS No.

62184-58-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-11(4)8-9-12(5)10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

AUXUELQPRQTQBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC(C)C(C)C

Origin of Product

United States

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